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Compound of Interest

Compound Name: Cyclohexane-1,1-dicarboxylic acid

Cat. No.: B074598 Get Quote

Introduction

Cyclohexane-1,1-dicarboxylic acid is a dicarboxylic acid featuring two carboxylic acid

functional groups attached to the same carbon atom of a cyclohexane ring. This geminal diacid

arrangement influences its chemical and physical properties, making its structural elucidation

and characterization crucial for various applications in organic synthesis, materials science,

and drug development. This technical guide provides a comprehensive overview of the

spectroscopic techniques used to characterize Cyclohexane-1,1-dicarboxylic acid, including

Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass

Spectrometry (MS). While experimental data for Cyclohexane-1,1-dicarboxylic acid is not

readily available in public spectral databases, this guide presents representative data from

closely related isomers and derivatives to illustrate the expected spectral features.

Spectroscopic Data
Due to the limited availability of public spectroscopic data for Cyclohexane-1,1-dicarboxylic
acid, the following tables present data for its isomers and derivatives as a reference. These

examples provide insight into the characteristic signals expected for this class of compounds.

Table 1: 1H NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives
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Compound Solvent
Chemical
Shift (δ)
ppm

Multiplicity Integration Assignment

Diethyl

Cyclohexane-

1,1-

dicarboxylate

CDCl3 4.17 q 4H -OCH2CH3

1.93 m 4H
Cyclohexane

(axial)

1.50 m 6H
Cyclohexane

(equatorial)

1.23 t 6H -OCH2CH3

Table 2: 13C NMR Spectroscopic Data of Cyclohexanedicarboxylic Acid Derivatives

Compound Solvent
Chemical Shift (δ)
ppm

Assignment

Monomethyl

Cyclohexane-1,1-

dicarboxylate

CDCl3 177.1 C=O (acid)

172.1 C=O (ester)

57.8 C1

52.4 -OCH3

30.1 C2, C6

24.8 C3, C5

22.8 C4

Table 3: IR Spectroscopic Data of Cyclohexanedicarboxylic Acid Isomers
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Compound Technique
Wavenumber
(cm-1)

Intensity Assignment

cis-Cyclohexane-

1,2-dicarboxylic

Anhydride

KBr Pellet 2950-2850 s
C-H stretch

(alkane)

1850, 1780 s
C=O stretch

(anhydride)

1230 s C-O stretch

Table 4: Mass Spectrometry Data of Cyclohexanedicarboxylic Acid Isomers

Compound
Ionization
Mode

m/z
Relative
Intensity (%)

Assignment

cis-1,2-

Cyclohexanedica

rboxylic acid

EI 172 <10 [M]+

154 20 [M-H2O]+

128 100
[M-CO2]+ or [M-

C2H4O]+

81 80 [C6H9]+

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. Specific parameters may need to be optimized for the instrument used and

the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the dicarboxylic acid is dissolved in 0.5-0.7

mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6, or D2O with a pH indicator). A

small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b074598?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1H NMR Spectroscopy: The 1H NMR spectrum is typically acquired on a 300 or 500 MHz

spectrometer. Standard acquisition parameters include a 30° pulse angle, a spectral width of

10-15 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-64 scans.

13C NMR Spectroscopy: The 13C NMR spectrum is acquired on the same instrument using

a proton-decoupled pulse sequence. Due to the low natural abundance of 13C, a larger

number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are

typically required. The spectral width is usually around 200-220 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is

finely ground with approximately 100-200 mg of dry potassium bromide (KBr) in an agate

mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A

background spectrum of the empty sample holder is recorded first. The sample spectrum is

then recorded, typically in the range of 4000-400 cm-1, with a resolution of 4 cm-1 and an

accumulation of 16-32 scans.

Mass Spectrometry (MS)

Sample Introduction: For a solid sample, a direct insertion probe or a suitable solvent for

infusion via a syringe pump can be used. For volatile derivatives, Gas Chromatography (GC)

is often coupled with the mass spectrometer.

Ionization: Electron Ionization (EI) is a common technique for generating fragment ions and

providing structural information. Electrospray Ionization (ESI) is a softer ionization technique

often used for less volatile or thermally labile molecules, which typically yields the molecular

ion peak.

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass

analyzer (e.g., quadrupole, time-of-flight). The resulting mass spectrum plots the relative

abundance of ions as a function of their m/z ratio.

Visualizations
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Experimental Workflow for Spectroscopic Analysis

General Workflow for Spectroscopic Analysis of a Dicarboxylic Acid
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Caption: General workflow for the spectroscopic analysis of a dicarboxylic acid.

Logical Relationship between Spectroscopic Techniques and Structural Information
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Relationship between Spectroscopic Data and Molecular Structure
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Caption: How different spectroscopic techniques probe molecular structure.

To cite this document: BenchChem. [Spectroscopic Analysis of Cyclohexane-1,1-dicarboxylic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074598#spectroscopic-data-of-cyclohexane-1-1-
dicarboxylic-acid-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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